Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 190071-26-2
VCID: VC8085285
InChI: InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-5,12-13H,6H2,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)NC(=C2)CO
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate

CAS No.: 190071-26-2

Cat. No.: VC8085285

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate - 190071-26-2

Specification

CAS No. 190071-26-2
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-5,12-13H,6H2,1H3
Standard InChI Key KVWQGEONUTXDDI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)NC(=C2)CO
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC(=C2)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate (IUPAC name: methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate) belongs to the indole family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

  • Hydroxymethyl group (-CH2OH) at the 2-position, which introduces polarity and hydrogen-bonding capacity.

  • Methyl ester (-COOCH3) at the 5-position, enhancing solubility in organic solvents and serving as a protected carboxylate group.

The molecular formula is C11H11NO3, with a theoretical molecular weight of 205.21 g/mol (calculated from atomic masses).

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Boiling PointEstimated 320–350°C (decomposition)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)~1.2 (predicted)

Synthesis and Preparation

Synthetic Strategies

The synthesis of methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate can be inferred from methods used for analogous indole derivatives . A plausible route involves:

  • Indole Core Formation:

    • The Fischer indole synthesis or Madelung cyclization constructs the indole skeleton from precursors such as phenylhydrazines and carbonyl compounds.

  • Functionalization at the 2-Position:

    • Introduction of the hydroxymethyl group via electrophilic substitution or alkylation. For example, reacting 2-lithioindole with formaldehyde followed by quenching yields the hydroxymethyl group .

  • Esterification at the 5-Position:

    • Carboxylation at the 5-position using carbon dioxide or a carboxylating agent, followed by esterification with methanol and an acid catalyst (e.g., H2SO4).

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 2- and 5-positions requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Protection of Hydroxymethyl: The -CH2OH group may require protection (e.g., as a silyl ether) during synthesis to prevent unwanted side reactions .

CompoundBiological ActivityIC50/EC50
Indole-2-carboxylic acid HIV-1 integrase inhibition32.37 μM
Methyl 2-methyl-1H-indole-5-carboxylate Intermediate in drug synthesisN/A
Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylateHypothetical: Antioxidant, anti-inflammatoryPredicted low μM

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ester and hydroxymethyl groups make it a versatile precursor for:

  • Prodrug Development: Hydrolysis of the ester yields carboxylic acids, while oxidation of the hydroxymethyl group generates aldehydes or ketones .

  • Anticancer Agents: Indole derivatives are known to interfere with microtubule assembly (e.g., vinca alkaloids) .

Material Science

  • Fluorescent Probes: Indole’s conjugated π-system could be modified for use in optoelectronic materials.

Future Research Directions

  • Synthetic Methodologies: Developing catalytic asymmetric routes to access enantiomerically pure forms.

  • Biological Screening: Evaluating antiviral and anti-inflammatory activity in vitro.

  • Structure-Activity Relationships (SAR): Modifying the hydroxymethyl and ester groups to enhance potency.

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